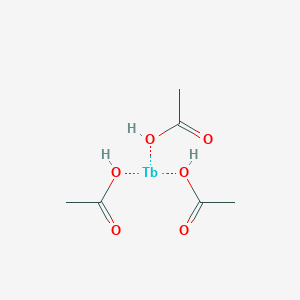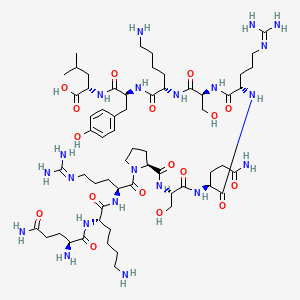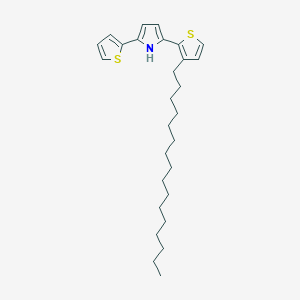
Bariumbenzoat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is the barium salt of benzoic acid and is commonly used in various industrial applications due to its properties as a stabilizer, catalyst, and thermal agent.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bariumbenzoat can be synthesized through the reaction of barium carbonate or barium hydroxide with benzoic acid. The reaction typically occurs in an aqueous solution, and the product is then isolated by filtration and drying.
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar methods but with optimized conditions to ensure high purity and yield. The process involves the continuous addition of benzoic acid to a barium hydroxide solution, followed by crystallization and purification steps.
Chemical Reactions Analysis
Types of Reactions: Bariumbenzoat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form barium carbonate and carbon dioxide.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: this compound can participate in substitution reactions, where the barium ion is replaced by another cation.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Various cations can be used as substitutes, depending on the desired product.
Major Products Formed:
Oxidation: Barium carbonate and carbon dioxide.
Reduction: Reduced forms of this compound.
Substitution: Compounds with different cations replacing barium.
Scientific Research Applications
Bariumbenzoat has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Employed as a stabilizer in plastics, a thermal agent in ceramics, and a catalyst in the production of polycarbonates.
Mechanism of Action
The mechanism by which bariumbenzoat exerts its effects depends on its application. For example, as a catalyst in polymerization, it facilitates the reaction by lowering the activation energy. In drug delivery, it may interact with biological membranes to enhance the absorption of active pharmaceutical ingredients.
Molecular Targets and Pathways:
Catalysis: Involves the activation of monomers and intermediates.
Drug Delivery: Interaction with cell membranes and transport proteins.
Comparison with Similar Compounds
Bariumbenzoat is similar to other barium salts, such as barium carbonate and barium sulfate. its unique properties as a stabilizer and catalyst set it apart. Other similar compounds include:
Barium Carbonate (BaCO3): Used in ceramics and glass manufacturing.
Barium Sulfate (BaSO4): Used as a radiopaque agent in medical imaging.
Properties
Molecular Formula |
C14H10BaO4 |
|---|---|
Molecular Weight |
379.55 g/mol |
IUPAC Name |
barium(2+);dibenzoate |
InChI |
InChI=1S/2C7H6O2.Ba/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2 |
InChI Key |
MJIAXOYYJWECDI-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![(6E,14E)-12-hydroxy-2-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-9-[(2S,3R,4S,6R)-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione](/img/structure/B15350642.png)

